4-メチル-2-(ピペリジン-4-イル)ピリミジン-5-カルボキサミド二塩酸塩

概要

説明

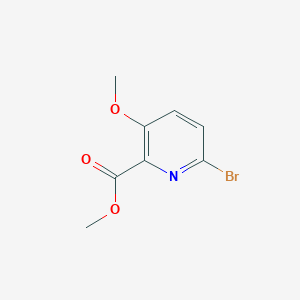

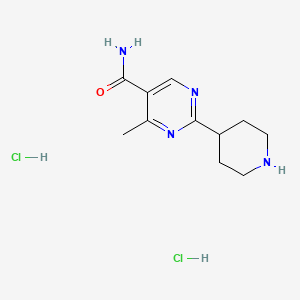

“4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1361115-81-2 . It has a molecular weight of 250.17 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is "4-methyl-2-(4-piperidinyl)pyrimidine dihydrochloride" . The InChI code for this compound is "1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H" .

Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 250.17 .

科学的研究の応用

4-メチル-2-(ピペリジン-4-イル)ピリミジン-5-カルボキサミド二塩酸塩: 科学研究における応用に関する包括的な分析

医薬品中間体: この化合物は、さまざまな医薬品の合成に使用される重要な医薬品中間体として役立ちます。 これは、臭素化、カップリング、および触媒水素化を含む一連の反応によって、2-メチルピリミジンから調製されます .

キナーゼ活性の阻害: これは、PKBキナーゼ活性の阻害剤として同定されており、これは細胞シグナル伝達経路の研究と、PKBキナーゼが関与する疾患に対する潜在的な治療介入において重要です .

創薬と開発: この化合物のピペリジン核は、特に抗癌剤、抗菌剤、鎮痛剤、抗炎症剤、抗精神病薬などの薬物の製造に不可欠な構造活性相関のため、創薬において重要な役割を果たします .

酵素阻害活性: この化合物などのピペリジンピリミジンアミドは、酵素阻害活性について注目を集めています。 これは、特定の酵素阻害が有益である疾患の治療法の開発において特に関連しています .

抗線維化活性: 線維症疾患の治療におけるこの化合物の潜在的な用途を示唆する、抗線維化活性について、同様の化合物を対象とした研究が行われています .

抗酸化および抗癌活性: ピリミジン誘導体は、抗酸化および抗癌活性を含むさまざまな生物活性で知られています。 この化合物は、これらの特性により、さまざまな疾患の治療のための創薬における優位なスキャフォールドと見なすことができます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions .

Pharmacokinetics

The compound’s molecular weight (21371) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been shown to exhibit inhibitory activities .

Action Environment

The storage temperature and physical form of the compound suggest that it may be stable under normal conditions .

生化学分析

Biochemical Properties

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction with protein kinases can modulate signaling pathways, affecting cellular processes like proliferation and apoptosis. Additionally, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. The inhibition of protein kinases disrupts signaling cascades, leading to altered cellular responses. Additionally, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions. Long-term studies have shown that 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases .

Metabolic Pathways

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic kinases. The subcellular localization of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can influence its efficacy and specificity in modulating cellular processes .

特性

IUPAC Name |

4-methyl-2-piperidin-4-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJIGPJXHGVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)